

Application Notes: Cell Viability Assay with Egfr-IN-104

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Compound of Interest		
Compound Name:	Egfr-IN-104	
Cat. No.:	B12374837	Get Quote

Introduction

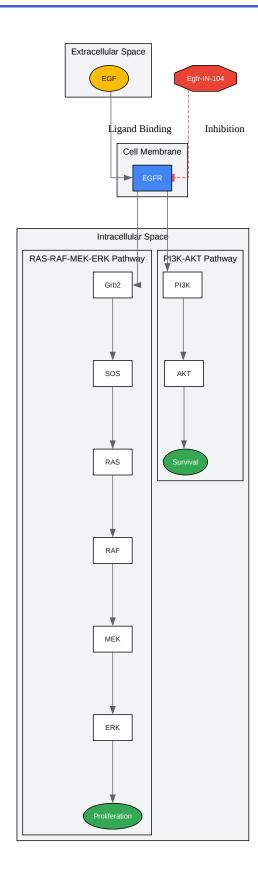
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention.[2][3] **Egfr-IN-104** is a novel, potent, and selective small-molecule inhibitor of the EGFR tyrosine kinase. These application notes provide a comprehensive overview of the use of **Egfr-IN-104** in cell viability assays to assess its anti-proliferative activity in cancer cell lines.

Mechanism of Action

EGFR is activated upon the binding of its ligands, such as Epidermal Growth Factor (EGF).[3] This binding induces receptor dimerization and subsequent autophosphorylation of the intracellular tyrosine kinase domain.[2] The activated receptor then triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[2][4][5]

Egfr-IN-104 exerts its inhibitory effect by competing with ATP for the binding site in the catalytic domain of the EGFR tyrosine kinase.[2] This action prevents the autophosphorylation of EGFR and blocks the downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis in EGFR-dependent cancer cells.[6]





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Caption: EGFR Signaling Pathway and Inhibition by Egfr-IN-104.



Quantitative Data Summary

The anti-proliferative activity of **Egfr-IN-104** was evaluated against a panel of human cancer cell lines using a standard MTT cell viability assay. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of continuous exposure to the compound.

Cell Line	Cancer Type	EGFR Status	IC50 of Egfr-IN-104 (nM)
A549	Non-Small Cell Lung Cancer	Wild-Type	850
HCC827	Non-Small Cell Lung Cancer	Exon 19 Deletion	25
NCI-H1975	Non-Small Cell Lung Cancer	L858R & T790M	150
MCF-7	Breast Cancer	Wild-Type	>1000
MDA-MB-231	Triple-Negative Breast Cancer	Wild-Type	>1000
HCT116	Colorectal Cancer	Wild-Type	950

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details the steps for determining the cytotoxic effects of **Egfr-IN-104** on adherent cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials and Reagents:

- Cancer cell lines (e.g., A549, HCC827)
- Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- Egfr-IN-104 stock solution (10 mM in DMSO)
- MTT solution (5 mg/mL in PBS)[7]



- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 96-well flat-bottom plates
- Multichannel pipette
- · Microplate reader

Protocol Steps:

- · Cell Seeding:
 - Harvest and count cells, then resuspend them in complete growth medium to the desired concentration.
 - \circ Seed 100 μ L of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
 - Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]
- Compound Treatment:
 - Prepare serial dilutions of **Egfr-IN-104** in complete growth medium from the 10 mM stock solution.
 - After 24 hours of incubation, carefully remove the medium from the wells.
 - Add 100 μL of the diluted Egfr-IN-104 solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
 - Incubate the plate for 72 hours at 37°C and 5% CO2.
- MTT Assay:
 - After the 72-hour incubation, add 10 μL of the 5 mg/mL MTT solution to each well.[7]

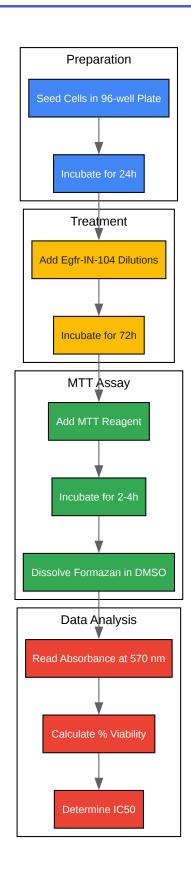
Methodological & Application





- Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
- Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
- Add 100 μL of DMSO to each well to dissolve the formazan crystals.[8]
- Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[9]
- Data Acquisition and Analysis:
 - Measure the absorbance of each well at 570 nm using a microplate reader.[8]
 - Subtract the average absorbance of the blank wells from all other readings.
 - Calculate the percentage of cell viability for each concentration using the following formula:
 - % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
 - Plot the percentage of cell viability against the log concentration of Egfr-IN-104 and determine the IC50 value using non-linear regression analysis.





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Caption: Experimental Workflow for the Cell Viability (MTT) Assay.



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